molecular formula C7H7NO2 B070796 2,3-Dihydrofuro[2,3-b]pyridine 7-oxide CAS No. 193605-30-0

2,3-Dihydrofuro[2,3-b]pyridine 7-oxide

Cat. No.: B070796
CAS No.: 193605-30-0
M. Wt: 137.14 g/mol
InChI Key: FHMZFPFSPSFIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gilteritinib fumarate is a small molecule inhibitor primarily used in the treatment of acute myeloid leukemia (AML) with specific mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. Developed by Astellas Pharma, it is marketed under the brand name Xospata. This compound is particularly effective against FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in AML patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gilteritinib fumarate involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of gilteritinib fumarate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Gilteritinib fumarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of gilteritinib fumarate, which can be used for further research and development .

Scientific Research Applications

Gilteritinib fumarate has a wide range of applications in scientific research:

Mechanism of Action

Gilteritinib fumarate exerts its effects by inhibiting the activity of the FLT3 receptor tyrosine kinase. This inhibition blocks the signaling pathways that promote the proliferation and survival of leukemia cells. Specifically, it targets the FLT3-ITD and FLT3-TKD mutations, which are associated with poor prognosis in AML patients. By inhibiting these mutations, gilteritinib fumarate induces apoptosis and reduces the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gilteritinib Fumarate

Gilteritinib fumarate is unique due to its high selectivity and potency against both FLT3-ITD and FLT3-TKD mutations. This dual inhibition makes it particularly effective in treating AML patients with these specific mutations, offering a targeted therapeutic option with potentially fewer side effects compared to broader-spectrum inhibitors .

Properties

193605-30-0

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

7-oxido-2,3-dihydrofuro[2,3-b]pyridin-7-ium

InChI

InChI=1S/C7H7NO2/c9-8-4-1-2-6-3-5-10-7(6)8/h1-2,4H,3,5H2

InChI Key

FHMZFPFSPSFIJB-UHFFFAOYSA-N

SMILES

C1COC2=C1C=CC=[N+]2[O-]

Canonical SMILES

C1COC2=C1C=CC=[N+]2[O-]

synonyms

Furo[2,3-b]pyridine, 2,3-dihydro-, 7-oxide (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.